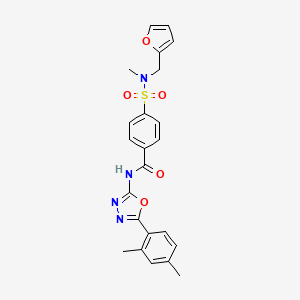
N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C23H22N4O5S and its molecular weight is 466.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide is a synthetic compound that belongs to the class of oxadiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. The unique structural features of this compound enable it to interact with various biological targets, leading to diverse pharmacological effects.
Chemical Structure
The compound features an oxadiazole ring, which is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. This structure is known for its versatility in drug design. The additional furan and sulfamoyl groups contribute to its biological activity by enhancing binding affinity to target molecules.
Biological Activity Overview
Research has shown that oxadiazole derivatives exhibit a wide range of biological activities, including:
- Anticancer Activity : Many studies have reported the anticancer properties of oxadiazole derivatives. For instance, compounds similar to the one have shown significant growth inhibition against various cancer cell lines.
- Antimicrobial Properties : Some derivatives demonstrate effectiveness against bacterial and fungal pathogens.
- Anti-inflammatory Effects : Certain oxadiazole compounds have been noted for their anti-inflammatory activities.
Anticancer Activity
Recent studies have specifically highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines.
Case Studies and Findings
- Cell Line Studies : In a study involving various NCI cancer cell lines, related oxadiazole compounds showed percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against cell lines such as OVCAR-8 and NCI-H40 . This suggests a promising profile for further development.
- Mechanism of Action : The mechanism underlying the anticancer activity involves apoptosis induction and modulation of specific signaling pathways associated with cancer cell survival and proliferation .
- Comparative Efficacy : A comparative analysis with established chemotherapeutics indicated that some oxadiazole derivatives possess equal or superior efficacy compared to traditional agents like doxorubicin .
Table of Biological Activity Results
| Compound Name | Cell Line Tested | Percent Growth Inhibition (PGI) | IC50 (µM) |
|---|---|---|---|
| Compound A | OVCAR-8 | 85.26 | 0.12 |
| Compound B | NCI-H40 | 75.99 | 0.65 |
| This compound | SNB-19 | 86.61 | TBD |
The biological activity of this compound can be attributed to its ability to bind selectively to certain enzymes and receptors involved in cancer progression. The presence of the oxadiazole ring enhances its interaction with these molecular targets, leading to effective modulation of their activity.
特性
IUPAC Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O5S/c1-15-6-11-20(16(2)13-15)22-25-26-23(32-22)24-21(28)17-7-9-19(10-8-17)33(29,30)27(3)14-18-5-4-12-31-18/h4-13H,14H2,1-3H3,(H,24,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXAJEQWFAJOCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














